molecular formula C9H9ClO4S B13227224 2-(2-Chloro-6-methanesulfonylphenyl)acetic acid

2-(2-Chloro-6-methanesulfonylphenyl)acetic acid

Katalognummer: B13227224
Molekulargewicht: 248.68 g/mol
InChI-Schlüssel: MMPMZTLQSOYDAS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Chloro-6-methanesulfonylphenyl)acetic acid is an organic compound with the molecular formula C₉H₉ClO₄S. It is characterized by the presence of a chloro group, a methanesulfonyl group, and a phenylacetic acid moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloro-6-methanesulfonylphenyl)acetic acid typically involves the following steps:

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The use of continuous flow reactors and automated systems can further enhance the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(2-Chloro-6-methanesulfonylphenyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

2-(2-Chloro-6-methanesulfonylphenyl)acetic acid has several applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 2-(2-Chloro-6-methanesulfonylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The chloro and methanesulfonyl groups play a crucial role in its reactivity and biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects in biological systems .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-(2-Chloro-6-methanesulfonylphenyl)acetic acid is unique due to the presence of both chloro and methanesulfonyl groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C9H9ClO4S

Molekulargewicht

248.68 g/mol

IUPAC-Name

2-(2-chloro-6-methylsulfonylphenyl)acetic acid

InChI

InChI=1S/C9H9ClO4S/c1-15(13,14)8-4-2-3-7(10)6(8)5-9(11)12/h2-4H,5H2,1H3,(H,11,12)

InChI-Schlüssel

MMPMZTLQSOYDAS-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)C1=C(C(=CC=C1)Cl)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.